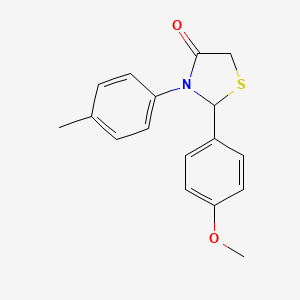![molecular formula C16H24N2O3S B4922408 N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4922408.png)
N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of compounds known as piperidines and is structurally similar to other compounds used in the treatment of pain and inflammation.
Mécanisme D'action
The exact mechanism of action of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide is not fully understood. However, it is believed to work by inhibiting the reuptake of norepinephrine and serotonin, two neurotransmitters involved in the modulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to reduce the symptoms of addiction and withdrawal. Additionally, N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide has been shown to have a low potential for abuse, making it a potentially safer alternative to other compounds used in the treatment of pain and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide is its relatively low toxicity compared to other compounds used in the treatment of pain and addiction. Additionally, it has been shown to have a low potential for abuse, making it a potentially safer alternative to other compounds. However, one limitation of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide is its limited availability and high cost, which can make it difficult to study in large quantities.
Orientations Futures
There are a number of potential future directions for the study of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide. One area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide and its potential use in the treatment of addiction and withdrawal symptoms. Finally, more research is needed to determine the long-term safety and efficacy of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide in humans.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide involves the reaction between 3-methylbenzoyl chloride and 1-methylsulfonyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide.
Applications De Recherche Scientifique
N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-4-3-5-15(12-13)17-16(19)7-6-14-8-10-18(11-9-14)22(2,20)21/h3-5,12,14H,6-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWSSUURKQMPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(2,6-dibromo-4-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4922334.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4922342.png)
![3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B4922349.png)
![ethyl 2-{[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4922355.png)
![3-bromo-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4922362.png)



![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4922388.png)
![6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4922393.png)
![N-(dicyclopropylmethyl)-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B4922396.png)
![2,4-dichloro-N-{3-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B4922400.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]dipropanoate](/img/structure/B4922415.png)
